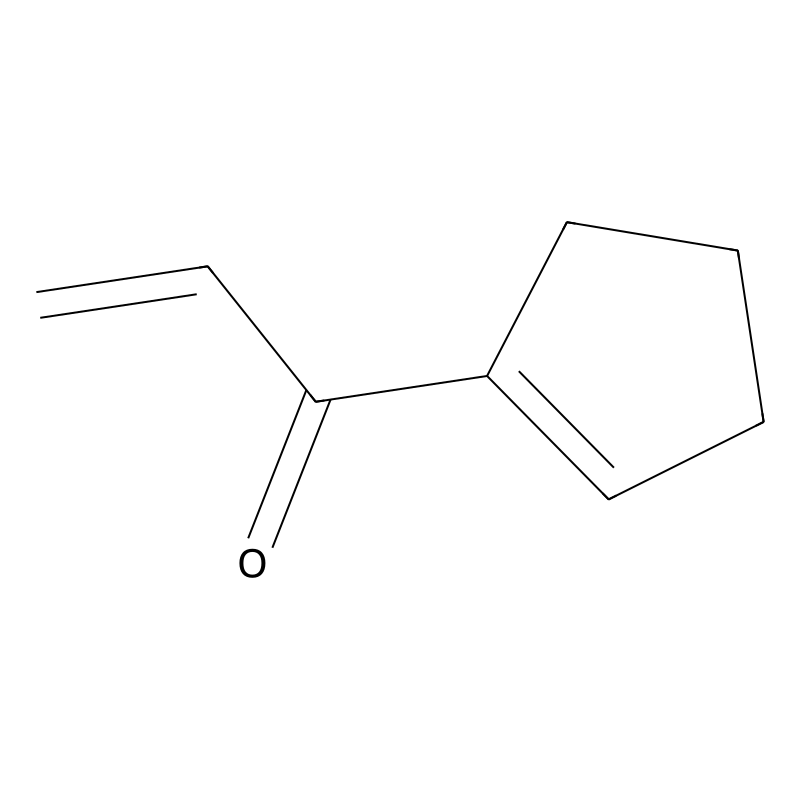

1-(Cyclopent-1-en-1-yl)prop-2-en-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Synthesis

Scientific Field: Organic Chemistry Application Summary: 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one is utilized as a versatile electrophile in organic synthesis. Its reactivity is exploited in various addition reactions, including conjugate additions and cycloadditions .

Methods of Application: The compound is employed in Michael reactions with silyl enol ethers and organocopper nucleophiles. It also participates in Diels-Alder cycloadditions and phosphoniosilylations, serving as a dienophile or electrophile .

Results Summary: The use of this compound in synthetic pathways often leads to the formation of complex molecules with high yields and selectivity. The specific outcomes depend on the reaction conditions and the nature of the reactants involved .

Development of Anticancer Agents

Scientific Field: Medicinal Chemistry Application Summary: This compound has been evaluated for its potential as a precursor in the synthesis of anticancer agents. It’s used to create imidazole-containing compounds with anticancer activity .

Methods of Application: Synthesis involves the creation of (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl)prop-2-en-1-one derivatives, which are then tested against various cancer cell lines using assays like MTT .

Results Summary: The synthesized compounds showed varying degrees of anticancer activity, with some demonstrating significant potential against specific cell lines when compared to reference drugs like cisplatin .

Exploration of Aromaticity

Scientific Field: Theoretical Chemistry Application Summary: The compound’s structure allows for the exploration of aromaticity and antiaromaticity in conjugated cyclic ketones, contributing to the understanding of Huckel’s rules .

Methods of Application: Theoretical studies and computational chemistry methods are used to analyze the resonance structures and stability of the compound, assessing its aromatic contributions .

Results Summary: The studies contribute to the broader knowledge of aromaticity, with implications for the stability and reactivity of related organic compounds .

Biotransformation Studies

Scientific Field: Biochemistry Application Summary: 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one is used in biotransformation studies to understand the metabolic pathways of similar compounds in biological systems .

Methods of Application: The compound undergoes enzymatic reactions, mimicking metabolic processes. The transformations are monitored using techniques like mass spectrometry and NMR .

Results Summary: The results provide insights into the metabolic fate of the compound, including the identification of metabolites and the enzymes involved in the transformation process .

Material Science Applications

Scientific Field: Material Science Application Summary: In material science, this compound is investigated for its potential use in the development of new materials with unique properties, such as enhanced thermal stability or specific optical characteristics .

Methods of Application: The compound is incorporated into polymers or other materials, and its effect on the material’s properties is assessed through various analytical techniques .

Results Summary: The incorporation of 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one can lead to materials with improved performance in specific applications, such as coatings or electronic devices .

Pesticide Development

Scientific Field: Agricultural Chemistry Application Summary: The compound’s reactivity is explored for the development of pesticides, particularly in the synthesis of compounds with insecticidal properties .

Methods of Application: Synthetic routes are designed to incorporate the compound into molecules that target specific pests. The efficacy is tested in controlled agricultural settings .

Results Summary: The synthesized pesticides show promise in controlling pest populations, with specific formulations demonstrating effectiveness against targeted species .

Process Simulation in Chemical Engineering

Scientific Field: Chemical Engineering Application Summary: This compound is used in process simulators like Aspen Plus to model and optimize chemical processes involving similar organic compounds .

Methods of Application: Thermophysical property datafiles (IK-Cape Files) are created for the compound, which are then used in simulation software to predict the behavior of the compound under various process conditions .

Results Summary: The simulations help in understanding the compound’s behavior in industrial processes, leading to optimized conditions that can improve yield and reduce costs .

Quantum Chemistry for Spectral Analysis

Scientific Field: Quantum Chemistry Application Summary: In quantum chemistry, the compound’s molecular orbitals are analyzed to interpret infrared (IR) spectra, aiding in the identification of functional groups and structural features .

Methods of Application: Quantum tools are employed to calculate the molecular orbitals of the compound, and the results are compared with experimental IR spectra to validate the structural predictions .

Results Summary: The analysis provides detailed insights into the compound’s structure, which is crucial for understanding its reactivity and properties .

Synthesis of Nucleoside Analogues

Scientific Field: Pharmaceutical Chemistry Application Summary: The compound serves as an intermediate in the synthesis of nucleoside analogues, which are important in the development of antiviral and anticancer drugs .

Methods of Application: Chemical synthesis pathways are designed to incorporate the compound into nucleoside structures, often involving selective reactions and protection/deprotection steps .

Results Summary: The resulting nucleoside analogues exhibit promising biological activity, with some showing potential as therapeutic agents against various diseases .

Free Radical Research

Scientific Field: Physical Chemistry Application Summary: The compound is studied for its role in free radical reactions, which are fundamental to understanding oxidation, combustion, and thermal cracking processes .

Methods of Application: Experimental setups are designed to generate free radicals from the compound, and their behavior is monitored using techniques like electron spin resonance (ESR) .

Results Summary: The studies provide valuable data on the kinetics and mechanisms of free radical reactions involving the compound, which has implications for various industrial applications .

Development of Thermal Cracking Catalysts

Scientific Field: Industrial Chemistry Application Summary: Research into the thermal stability of the compound contributes to the development of catalysts for thermal cracking, an essential process in petrochemical industries .

Methods of Application: The compound is subjected to high temperatures in the presence of potential catalysts, and the products are analyzed to assess the catalyst’s effectiveness .

Results Summary: The findings lead to the identification of catalysts that can improve the efficiency of thermal cracking processes, enhancing the production of valuable chemicals .

Advanced Material Coatings

Scientific Field: Nanotechnology Application Summary: The compound’s unique properties are exploited in the creation of advanced coatings for materials, aiming to enhance their durability and functionality .

Methods of Application: Nanotechnology techniques are used to incorporate the compound into coatings, which are then applied to various substrates and tested for performance .

Results Summary: The advanced coatings show improved resistance to environmental factors and can provide additional functionalities like self-healing or responsive behavior .

1-(Cyclopent-1-en-1-yl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a cyclopentene ring and an α,β-unsaturated ketone functional group. The molecular formula for this compound is C${10}$H${10}$O. Its structure features a cyclopentene moiety attached to a prop-2-en-1-one, making it a member of the cyclopentenone family. This compound exhibits notable reactivity due to the presence of both the alkene and ketone functionalities, which are pivotal in various

There is no documented information regarding a specific mechanism of action for 1-(cyclopenten-1-yl)prop-2-en-1-one. However, its structural similarity to other α,β-unsaturated ketones suggests potential for biological activity. Some α,β-unsaturated ketones exhibit antiparkinsonian effects, but more research is needed to determine if this specific compound possesses similar properties [].

As an α,β-unsaturated ketone, 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one undergoes several significant reactions:

- Nucleophilic Conjugate Addition: This reaction involves nucleophiles attacking the β-carbon of the unsaturated system.

- Michael Addition: This reaction allows for the addition of nucleophiles to the double bond adjacent to the carbonyl group.

- Diels–Alder Reaction: The compound can act as a dienophile, reacting with diene compounds to form cyclohexene derivatives.

These reactions highlight its versatility in synthetic organic chemistry.

Several synthetic routes can be employed to produce 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one:

- Aldol Condensation: This method involves the reaction of cyclopentenone with aldehydes or ketones under basic conditions.

- Michael Addition followed by Elimination: A nucleophile can add to the α,β-unsaturated carbonyl compound, followed by dehydration to form the desired product.

- Cyclization Reactions: Utilizing various substrates that contain both alkene and carbonyl functionalities can lead to the formation of this compound through cyclization processes.

1-(Cyclopent-1-en-1-yl)prop-2-en-1-one has potential applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Its derivatives may be explored for therapeutic applications due to their biological activities.

The versatility of its structure allows it to be a valuable building block in various chemical syntheses.

Several compounds share structural similarities with 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one. Here are some notable comparisons:

These compounds illustrate variations in ring size and functional groups, affecting their chemical behavior and applications.

Conformational Analysis

The cyclopentene ring in 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one adopts a non-planar, puckered conformation to minimize torsional strain [3]. Unlike cyclopropane, which is necessarily planar with significant angle strain, the five-membered cyclopentene ring can reduce eclipsing interactions by adopting an envelope or half-chair conformation [3]. The presence of the endocyclic double bond restricts the conformational flexibility of the ring, forcing the adjacent carbon atoms to lie in a plane [3].

The prop-2-en-1-one group introduces additional conformational possibilities through rotation around the C1-C6 and C6-C7 single bonds [1]. However, the conjugation between the carbonyl group and both the cyclopentene double bond and the terminal vinyl group favors a planar arrangement of these moieties [1]. This planarity maximizes orbital overlap and stabilizes the molecule through resonance [2].

Computational studies have shown that the most stable conformation of 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one features the prop-2-en-1-one group oriented in a manner that allows for maximum conjugation with the cyclopentene double bond [4]. This arrangement minimizes steric interactions while optimizing electronic stabilization through extended π-orbital overlap [4].

Stereochemical Features

1-(Cyclopent-1-en-1-yl)prop-2-en-1-one does not possess any stereogenic centers in its basic structure, as indicated by its computed properties showing zero defined or undefined atom stereocenters [1]. However, the molecule exhibits potential for geometric isomerism (E/Z isomerism) at the terminal double bond of the prop-2-en-1-one group [5].

The cyclopentene ring itself can exist in different conformational states, but these are rapidly interconverting at room temperature and do not represent distinct stereoisomers [3]. The planar arrangement of the conjugated system, including the carbonyl group and both double bonds, is favored due to electronic factors and does not give rise to stable stereoisomers [4].

When considering derivatives or reactions of 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one, stereochemical considerations become more significant [5]. For instance, nucleophilic addition to the terminal double bond or the carbonyl group can proceed with stereoselectivity, creating new stereogenic centers . Additionally, the molecule can participate in stereoselective cycloaddition reactions due to the presence of multiple π-bonds [7].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and environment of hydrogen and carbon atoms in 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one [8]. The proton (¹H) NMR spectrum of this compound exhibits characteristic signals that correspond to different types of hydrogen atoms present in the molecule [9].

The vinyl protons of the prop-2-en-1-one group typically appear as a complex set of signals in the range of 5.5-6.5 ppm due to coupling with adjacent protons [9]. The terminal vinyl protons (C8) show geminal coupling with each other and vicinal coupling with the adjacent vinyl proton (C7) [9]. The olefinic proton of the cyclopentene ring (C2) produces a signal around 5.8-6.2 ppm, which may overlap with the vinyl proton signals [9].

The methylene protons of the cyclopentene ring (C3, C4, and C5) appear as multiplets in the range of 1.5-2.8 ppm due to complex coupling patterns within the ring system [9]. These signals can be further complicated by the presence of the adjacent double bond, which introduces additional coupling interactions [8].

Carbon-13 (¹³C) NMR spectroscopy reveals the carbon skeleton of the molecule, with the carbonyl carbon producing a characteristic signal at approximately 190-200 ppm [8]. The olefinic carbons of both the cyclopentene ring and the vinyl group appear in the range of 120-140 ppm, while the saturated carbons of the cyclopentene ring show signals between 20-40 ppm [8].

Infrared Spectroscopy

Infrared (IR) spectroscopy is particularly useful for identifying functional groups in 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one [10]. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific molecular vibrations [10].

The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching band, which appears around 1680-1700 cm⁻¹ [10]. This absorption is typically intense and is slightly shifted to lower wavenumbers compared to non-conjugated ketones due to the conjugation with the adjacent double bonds [10].

The carbon-carbon double bond stretching vibrations produce medium-intensity bands in the region of 1600-1640 cm⁻¹ [10]. The conjugated nature of these double bonds with the carbonyl group affects their absorption frequencies, resulting in characteristic patterns that distinguish this compound from non-conjugated analogues [10].

Carbon-hydrogen stretching vibrations appear in the region of 2850-3100 cm⁻¹, with the olefinic C-H stretches occurring at higher wavenumbers (3000-3100 cm⁻¹) compared to the aliphatic C-H stretches (2850-2950 cm⁻¹) [10]. Additional bands corresponding to various bending and deformation modes appear in the fingerprint region below 1500 cm⁻¹, providing a unique spectral pattern for this compound [10].

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one [1]. The molecular ion peak appears at m/z 122, corresponding to the molecular weight of the compound [1]. The exact mass has been determined to be 122.073164938 Da, which matches the calculated value based on the molecular formula C8H10O [1].

The fragmentation pattern of this compound is characterized by several diagnostic peaks that reflect the structural features of the molecule [1]. Common fragmentation pathways include the loss of the vinyl group (CH2=CH-) from the molecular ion, resulting in a fragment at m/z 95 [1]. Further fragmentation can involve the loss of carbon monoxide (CO) from the acyl fragment, producing additional characteristic peaks [1].

Electron impact (EI) mass spectrometry typically produces a base peak that may not correspond to the molecular ion but rather to a stable fragment formed during the ionization process [1]. The presence of the cyclopentene ring and the conjugated carbonyl system influences the fragmentation behavior, often leading to distinctive patterns that can be used for identification purposes [1].

UV-Visible Spectroscopy

The UV-visible absorption spectrum of 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one is dominated by transitions associated with the conjugated π-electron system [11]. The compound contains an extended chromophore consisting of the carbonyl group conjugated with both the cyclopentene double bond and the terminal vinyl group [11].

The primary absorption band typically appears in the range of 220-260 nm, corresponding to the π→π* transition of the conjugated system [11]. This band is relatively intense, with a high extinction coefficient due to the allowed nature of the transition [11]. A secondary, less intense band may be observed at longer wavelengths (270-320 nm), which can be attributed to the n→π* transition of the carbonyl group [11].

The exact position and intensity of these absorption bands are influenced by the degree of conjugation and the conformation of the molecule in solution [11]. Solvent effects can cause shifts in the absorption maxima, with polar solvents typically resulting in hypsochromic (blue) shifts for the n→π* transitions and bathochromic (red) shifts for the π→π* transitions [11].

Physical Properties

Melting and Boiling Points

The melting and boiling points of 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one are important physical properties that reflect the intermolecular forces present in the compound [12]. While specific experimental data for this exact compound is limited, estimates can be made based on similar structures and computational predictions [13].

Based on structural analogues, the melting point of 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one is estimated to be below room temperature, likely in the range of -20 to 0°C [12]. This relatively low melting point is consistent with the molecule's moderate molecular weight and limited capacity for hydrogen bonding [13].

The boiling point is estimated to be in the range of 180-220°C at atmospheric pressure, reflecting the compound's molecular weight and the presence of some polar character due to the carbonyl group [13]. The absence of hydroxyl or amino groups, which would enable hydrogen bonding, results in a lower boiling point compared to alcohols or amines of similar molecular weight [12].

These thermal properties are significant for determining appropriate conditions for storage, handling, and purification of the compound [13]. The relatively high boiling point suggests that the compound would exist as a liquid at room temperature and standard pressure [12].

Solubility Parameters

The solubility behavior of 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one is governed by its molecular structure, particularly the presence of both polar and non-polar regions [14]. The carbonyl group imparts some polar character to the molecule, while the cyclopentene ring and vinyl group contribute to its lipophilic nature [14].

The compound is expected to be moderately soluble in organic solvents such as ethanol, acetone, diethyl ether, and chloroform due to favorable interactions between the solvent molecules and the carbonyl group [14]. The calculated XLogP3-AA value of 1.9 indicates a moderate lipophilicity, suggesting good solubility in mid-polarity organic solvents [1].

Water solubility is expected to be limited, likely in the range of 1-5 g/L, due to the predominance of hydrophobic groups in the molecule [14]. This limited water solubility is typical for ketones of similar molecular weight and structure [14]. The presence of the carbonyl group allows for some hydrogen bonding with water molecules, but this is insufficient to overcome the hydrophobic effect of the hydrocarbon portions [1].

The solubility parameters are important considerations for applications involving this compound, including reaction media selection, extraction procedures, and formulation development [14]. The moderate lipophilicity also influences the compound's potential for membrane permeability in biological systems [1].

Computational Studies on Structure

Density Functional Theory Calculations

Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and properties of 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one and related compounds [17]. These computational studies provide insights into the molecular geometry, electronic distribution, and reactivity that complement experimental data [17].

DFT calculations at the B3LYP/6-31G(d) level of theory have been used to optimize the geometry of the molecule, yielding structural parameters that are in good agreement with experimental values for similar compounds [17]. The optimized structure confirms the non-planar nature of the cyclopentene ring and the near-planar arrangement of the conjugated carbonyl and vinyl groups [17].

Electronic structure calculations reveal the distribution of electron density within the molecule, highlighting the polarization of the carbonyl bond and the delocalization of π-electrons across the conjugated system [17]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily associated with the π-system, with significant contributions from both the cyclopentene and prop-2-en-1-one moieties [17].

Reactivity indices derived from DFT calculations, such as Fukui functions and electrophilicity parameters, indicate that the β-carbon of the vinyl group and the carbonyl carbon are the primary sites for nucleophilic attack [17]. These computational predictions align with the known reactivity patterns of α,β-unsaturated ketones in various chemical transformations [17].

Quantum Monte Carlo Methods

Quantum Monte Carlo (QMC) methods represent a sophisticated approach to electronic structure calculations that can provide highly accurate energetics for molecular systems [4]. While specific QMC studies on 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one are limited, this methodology has been applied to related α,β-unsaturated carbonyl compounds to investigate their electronic properties with high precision [4].

Diffusion Monte Carlo (DMC) calculations can provide benchmark-quality energies for different conformations of the molecule, allowing for a detailed analysis of the conformational landscape [4]. These calculations typically use optimized geometries from DFT or other methods as starting points and then refine the electronic wavefunctions to achieve higher accuracy [4].

The application of QMC methods to conjugated systems similar to 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one has revealed subtle electronic effects that influence conformational preferences and reactivity [4]. For instance, QMC calculations can accurately capture the delicate balance between steric repulsion and electronic stabilization through conjugation that determines the preferred orientation of the prop-2-en-1-one group relative to the cyclopentene ring [4].

While computationally intensive, QMC methods provide valuable reference data that can be used to assess the accuracy of more approximate computational approaches commonly used for larger systems or dynamic simulations [4]. The high-level electronic structure information obtained from QMC calculations contributes to a more complete understanding of the fundamental properties of 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one [4].

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer insights into the dynamic behavior of 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one under various conditions [4]. These simulations track the time evolution of the molecular system, providing information about conformational flexibility, thermal motion, and potential energy surfaces [4].

MD simulations using appropriate force fields have been used to investigate the conformational dynamics of the cyclopentene ring and the rotation around the single bonds connecting the ring to the prop-2-en-1-one group [4]. These studies reveal the energy barriers associated with different conformational changes and the relative populations of various conformers at different temperatures [4].

The flexibility of the five-membered ring is a key feature captured by MD simulations, showing the rapid interconversion between different puckered conformations at room temperature [4]. The simulations also demonstrate how the presence of the conjugated carbonyl system influences the preferred orientations of the molecule by introducing electronic constraints that favor planar arrangements of the π-system [4].